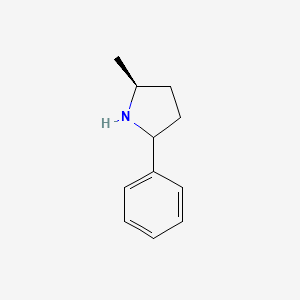

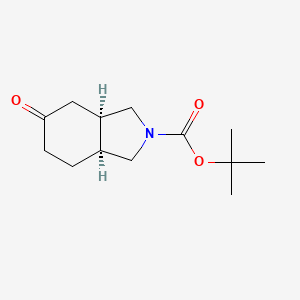

(2S)-2-Methyl-5-phenylpyrrolidine

Overview

Description

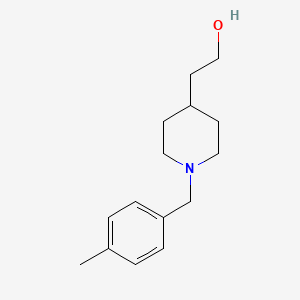

“(2S)-2-Methyl-5-phenylpyrrolidine” is a chemical compound offered by several scientific research companies . Its molecular formula is C11H15N and it has a molecular weight of 161.248.

Chemical Reactions Analysis

The specific chemical reactions involving “(2S)-2-Methyl-5-phenylpyrrolidine” are not detailed in the search results .Physical And Chemical Properties Analysis

The physical and chemical properties of “(2S)-2-Methyl-5-phenylpyrrolidine”, such as its melting point, boiling point, and density, are not provided in the search results .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of (2S)-2-Methyl-5-phenylpyrrolidine, focusing on six unique fields:

Pharmaceutical Development

(2S)-2-Methyl-5-phenylpyrrolidine is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its chiral nature makes it particularly useful in the development of enantiomerically pure drugs, which can have different therapeutic effects and safety profiles compared to their racemic mixtures. This compound is often used in the synthesis of drugs targeting neurological disorders, pain management, and cardiovascular diseases .

Neurochemical Research

In neurochemical research, (2S)-2-Methyl-5-phenylpyrrolidine is used as a building block for the synthesis of compounds that interact with neurotransmitter systems. It is particularly significant in the study of dopamine and serotonin receptors, which are crucial for understanding and treating conditions like depression, schizophrenia, and Parkinson’s disease . Researchers use this compound to develop new ligands that can modulate these receptors with high specificity.

Chiral Catalyst Development

The chiral nature of (2S)-2-Methyl-5-phenylpyrrolidine makes it an excellent candidate for the development of chiral catalysts. These catalysts are essential in asymmetric synthesis, where they help produce enantiomerically pure compounds. This application is critical in the pharmaceutical industry, where the chirality of a drug can significantly impact its efficacy and safety .

Organic Synthesis

In organic synthesis, (2S)-2-Methyl-5-phenylpyrrolidine is used as a precursor for various complex molecules. Its structure allows for multiple functionalizations, making it a versatile intermediate in the synthesis of natural products, agrochemicals, and other bioactive compounds . Researchers leverage its reactivity to explore new synthetic pathways and develop novel compounds.

Material Science

(2S)-2-Methyl-5-phenylpyrrolidine is also explored in material science for the development of novel polymers and materials with unique properties. Its incorporation into polymer backbones can impart chirality and enhance the material’s mechanical and thermal properties . This application is particularly relevant in the development of advanced materials for electronics, coatings, and biomedical devices.

Analytical Chemistry

In analytical chemistry, (2S)-2-Methyl-5-phenylpyrrolidine is used as a standard or reference compound in various chromatographic techniques. Its well-defined chiral centers make it useful in the calibration of chiral chromatographic columns and the development of new analytical methods for the separation and quantification of enantiomers . This application is crucial for ensuring the accuracy and reliability of analytical results in various fields, including pharmaceuticals and environmental science.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2S)-2-methyl-5-phenylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-9-7-8-11(12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTUSZADPSPPGFA-FTNKSUMCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC(N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-Methyl-5-phenylpyrrolidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,7-Bis(methylthio)dibenzo[b,d]thiophene](/img/structure/B3111729.png)

![1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine dihydrochloride](/img/structure/B3111765.png)

![2-(6-([1,1'-Biphenyl]-3-yl)dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3111769.png)

![9-Amino-7a,8,10-triaza-cyclopenta[a]phenalen-7-one](/img/structure/B3111779.png)

![2-[(2-Fluorobenzoyl)amino]benzoic acid](/img/structure/B3111789.png)

![[(2S)-4-benzylpiperazin-2-yl]methanol dihydrochloride](/img/structure/B3111790.png)